molecular formula C9H11ClO B2921846 3-Chloro-2-methylphenethyl alcohol CAS No. 1314898-23-1

3-Chloro-2-methylphenethyl alcohol

Cat. No.: B2921846
CAS No.: 1314898-23-1
M. Wt: 170.64
InChI Key: SQWKENKWIDKGRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-methylphenethyl alcohol is an organic compound with the molecular formula C9H11ClO It belongs to the class of aromatic alcohols, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-methylphenethyl alcohol can be synthesized through several methods. One common approach involves the reduction of 3-chloro-2-methylacetophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Another method involves the Grignard reaction, where 3-chloro-2-methylbenzyl chloride reacts with magnesium in the presence of anhydrous ether to form the corresponding Grignard reagent. This reagent is then treated with formaldehyde, followed by hydrolysis to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process is typically carried out under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methylphenethyl alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.

    Substitution: Sodium hydroxide (NaOH) in water or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

    Oxidation: 3-Chloro-2-methylacetophenone or 3-chloro-2-methylbenzaldehyde.

    Reduction: 3-Chloro-2-methylphenethyl alkane.

    Substitution: Various substituted phenethyl alcohols depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-methylphenethyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: It serves as a building block in the development of new therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methylphenethyl alcohol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom may also participate in halogen bonding, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-phenylethanol: Similar structure but lacks the methyl group.

    3-Chloro-2-methylbenzyl alcohol: Similar structure but with a different position of the hydroxyl group.

    3-Chloro-2-methylphenol: Similar structure but with a hydroxyl group directly attached to the aromatic ring.

Uniqueness

3-Chloro-2-methylphenethyl alcohol is unique due to the presence of both a chlorine atom and a hydroxyl group on the aromatic ring, along with a methyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(3-chloro-2-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-7-8(5-6-11)3-2-4-9(7)10/h2-4,11H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWKENKWIDKGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.